N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Description
Overview of Substituted Benzamide (B126) Scaffolds in Contemporary Chemical Research
The benzamide framework is a cornerstone in medicinal chemistry and materials science. researchgate.net Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. nih.gov This versatility stems from the robustness of the benzamide scaffold, which allows for systematic structural modifications to fine-tune its biological and physical properties. researchgate.net The amide linkage provides a stable, planar structure capable of participating in hydrogen bonding, a critical interaction in biological systems. Researchers frequently utilize the benzamide core to design novel bioactive molecules, making it a privileged scaffold in drug discovery. researchgate.netnih.gov The effects of various substitutions on the benzamide core, whether with aliphatic, aromatic, or heteroaromatic systems, can lead to a diverse range of biological activities.
Significance of Nitro- and Carbamoyl-Substituted Aromatic Systems in Molecular Design
The incorporation of specific functional groups onto an aromatic system dramatically influences its electronic properties and potential applications. The nitro group (–NO₂) and the carbamoyl (B1232498) group (–CONH₂) are particularly significant in molecular design.
The nitro group is a powerful electron-withdrawing group that can significantly alter the electronic distribution within a molecule. svedbergopen.comnih.gov This property is often exploited in the synthesis of pharmaceuticals and other specialty chemicals. mdpi.commdpi.com Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of bioactive molecules. nih.govmdpi.com In medicinal chemistry, the nitro group's strong polarity and electron-withdrawing nature can enhance receptor binding affinity or modulate the metabolic stability of a drug. svedbergopen.com Furthermore, nitroaromatic compounds can act as prodrugs, which are activated under specific biological conditions, a strategy often used in developing antimicrobial and anticancer agents. svedbergopen.commdpi.com
The carbamoyl group , which is an integral part of the benzamide structure, is vital for establishing intermolecular interactions. Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O) makes it a key player in molecular recognition and the formation of stable crystal lattices. The presence of a second carbamoyl group, as in the "2-carbamoylphenyl" moiety of the target compound, introduces additional hydrogen bonding sites, potentially influencing the molecule's solubility, crystal packing, and interaction with biological targets.
| Functional Group | Key Characteristics in Molecular Design |
| Benzamide Core | Privileged scaffold, high stability, hydrogen bonding capability, versatile for substitutions. |
| Nitro Group (–NO₂) ** | Strong electron-withdrawing, increases polarity, potential for bioreductive activation (prodrugs). svedbergopen.commdpi.com |
| Carbamoyl Group (–CONH₂) | Hydrogen bond donor and acceptor, influences solubility and molecular recognition. |
| Methyl Group (–CH₃) ** | Adds steric bulk, can influence binding selectivity and metabolic stability. |
Research Trajectories for Novel Organic Compounds with Complex Architectures
Another significant trend is the increasing integration of computational chemistry into the design process. multiresearchjournal.comresearchgate.net Molecular modeling and simulations allow chemists to predict the properties of new molecules and optimize synthetic pathways before undertaking extensive lab work. multiresearchjournal.com Furthermore, there is a strong emphasis on sustainable and "green" chemistry, which prioritizes the use of environmentally benign reagents, solvents, and reaction conditions. multiresearchjournal.comacs.org The development of novel compounds is increasingly aimed at creating materials and therapeutics that are not only effective but also environmentally responsible. researchgate.net
Theoretical Frameworks for Understanding Molecular Behavior in Complex Benzamide Systems
Understanding the behavior of a complex molecule requires a combination of experimental and theoretical approaches. For multifaceted structures like N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide, theoretical frameworks are indispensable for predicting conformation, reactivity, and intermolecular interactions.
Molecular docking simulations are widely used to predict how a molecule might bind to a biological target, such as a protein or enzyme. researchgate.net This computational technique helps in identifying potential therapeutic applications by evaluating the binding affinity and mode of interaction. nih.gov
The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. dcu.ieacs.org Analysis of the crystal structure can reveal how molecules arrange themselves and interact through forces like hydrogen bonding and van der Waals interactions, which in turn dictate physical properties such as melting point and solubility. dcu.ie For benzamides, conformational studies are also important, as different rotational isomers (conformers) can exhibit different properties and biological activities. dcu.ie
Structure
3D Structure
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-10(6-7-13(9)18(21)22)15(20)17-12-5-3-2-4-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSIPNAOCQVDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization Strategies
The first essential precursor is 3-methyl-4-nitrobenzoic acid. The most common starting material for its synthesis is 2,4-dimethylnitrobenzene, which undergoes selective oxidation of the methyl group at the 4-position. patsnap.com Various oxidative strategies have been developed to achieve this transformation.
One prevalent method involves the catalytic oxidation using molecular oxygen in the presence of a cobalt acetate (B1210297) catalyst in an acetic acid medium. chemicalbook.comchemicalbook.com The efficiency of this reaction can be significantly enhanced by the addition of a co-catalyst, such as sodium bromide. chemicalbook.com Under optimized conditions, this method can achieve high conversion rates of the starting material. chemicalbook.com Another approach utilizes nitric acid as the oxidant, which has been shown to increase reaction yields to over 50%. google.com Other methods reported in the literature include oxidation with potassium permanganate (B83412) or potassium dichromate. google.com
| Oxidizing Agent/System | Starting Material | Reported Yield | Reference |
|---|---|---|---|
| Molecular Oxygen / Cobalt Acetate / Sodium Bromide | 2,4-dimethylnitrobenzene | 51% | chemicalbook.com |
| Nitric Acid | 2,4-dimethylnitrobenzene | >50% | google.com |
| Photocatalysis / Oxygen | 2,4-dimethylnitrobenzene | Good | patsnap.com |
The second key intermediate is 2-aminobenzamide (B116534), also known as anthranilamide. A widely used and efficient method for its synthesis starts from isatoic anhydride (B1165640). nih.govresearchgate.net This method involves the ring-opening of the anhydride by reacting it with an amine source. For the synthesis of the primary amide, aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is used. This approach is advantageous due to the commercial availability of the starting material and generally good yields. nih.govresearchgate.net
Alternative synthetic routes to 2-aminobenzamide and its derivatives include:
Palladium-catalyzed reactions: These methods can involve the carbonylation of anilines followed by amination. google.com
Reduction of nitro compounds: The catalytic reduction of 2-nitrobenzonitriles can yield the desired anthranilamide. semanticscholar.org
Activation with benzotriazole (B28993): Anthranilic acids can be activated with benzotriazole to form N-(2-aminoarylacyl)benzotriazoles, which subsequently react with ammonia to produce the target amide in high yields. semanticscholar.org
| Starting Material | Key Reagents/Method | Advantage | Reference |
|---|---|---|---|
| Isatoic Anhydride | Ammonia / Amines | Good yields, accessible starting material | nih.govresearchgate.net |
| 2-Haloaniline | Palladium-catalyzed carbonylation and amination | Efficient, high yields (85-95%) | google.com |
| Anthranilic Acid | Benzotriazole activation, then ammonia | High yields (71-96%), mild conditions | semanticscholar.org |
| 2-Nitrobenzonitrile | Catalytic reduction and hydrolysis | Alternative to other routes | semanticscholar.orgresearchgate.net |
Advanced Spectroscopic and Diffractional Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full assignment requires a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments.
Detailed Analysis of ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
The ¹H NMR spectrum would provide the most immediate information. Protons on the aromatic rings would exhibit distinct chemical shifts, typically in the range of 7.0-9.0 ppm. The specific substitution pattern would lead to predictable multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values), revealing the relative positions of the protons. For instance, protons ortho to the electron-withdrawing nitro group would be significantly downfield. The amide (N-H) protons would likely appear as broad singlets at a lower field, and their exact position could be concentration and solvent-dependent. The methyl group protons would present as a sharp singlet, typically around 2.5 ppm.
Hypothetical ¹H NMR Data Table This table illustrates the type of data expected from an experimental analysis.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide NH | (Predicted > 10.0) | singlet | - |
| Amide NH₂ | (Predicted 7.5-8.0) | broad singlet | - |
| Aromatic CH | (Predicted 7.0-9.0) | m, d, dd | (Predicted 2-8) |
Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Assignment
The ¹³C NMR spectrum, often acquired with proton decoupling, would show a distinct signal for each unique carbon atom. The carbonyl carbons of the two amide groups would be the most downfield signals, expected to appear between 160-170 ppm. Carbons attached to the nitro group would also be significantly deshielded. Quaternary carbons (those without attached protons) would be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR Data Table This table illustrates the type of data expected from an experimental analysis.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | (Predicted 160-170) |
| Aromatic C-NO₂ | (Predicted > 145) |
| Aromatic C-N/C-C | (Predicted 110-140) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
To unequivocally assign each signal, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the two substituted rings via the amide linkage and definitively place the methyl and nitro groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Amide I (C=O) and Amide II (N-H bending) Bands
The spectrum of N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide would be expected to show two distinct sets of amide bands. The Amide I band, which is primarily due to the C=O stretching vibration, would appear as a strong absorption around 1650-1680 cm⁻¹. The presence of two different amide environments might lead to a broadened peak or two closely spaced peaks. The Amide II band, resulting from N-H bending and C-N stretching, would be found near 1600-1640 cm⁻¹. Additionally, N-H stretching vibrations for the two amide groups would be visible as distinct bands in the 3200-3400 cm⁻¹ region.
Identification of Nitro Group Asymmetric and Symmetric Stretching Frequencies
The nitro (NO₂) group provides a clear and strong spectroscopic signature. Two characteristic stretching vibrations are expected: an asymmetric stretch typically appearing between 1500-1560 cm⁻¹ and a symmetric stretch found at a lower frequency, generally between 1345-1385 cm⁻¹. These two intense bands would serve as definitive evidence for the presence of the nitro functional group.
Hypothetical IR Data Table This table illustrates the type of data expected from an experimental analysis.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200-3400 |
| Amide C=O | Stretch (Amide I) | 1650-1680 |
| Amide N-H | Bend (Amide II) | 1600-1640 |
| Nitro NO₂ | Asymmetric Stretch | 1500-1560 |
| Nitro NO₂ | Symmetric Stretch | 1345-1385 |
| Aromatic C-H | Stretch | > 3000 |
Without access to peer-reviewed, published experimental results for this compound, any further discussion would be speculative. The generation of the detailed article as requested awaits the synthesis and full spectroscopic characterization of this specific compound.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathways
Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₃N₃O₄), the theoretical exact mass can be calculated. While direct experimental data for this specific compound is not publicly available, analysis of similar structures, such as N-(3-chlorophenethyl)-4-nitrobenzamide, demonstrates the power of HRMS. In the case of the latter, an exact mass was experimentally determined and compared to its calculated value, showing a mass error of only -1.31 ppm, which confirms the elemental composition. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
A hypothetical HRMS analysis for this compound would be expected to yield a measured mass that closely matches its calculated exact mass, as shown in the table below.
| Attribute | Value |
| Formula | C₁₅H₁₃N₃O₄ |
| Calculated Exact Mass | 299.0899 g/mol |
| Expected [M+H]⁺ Ion | 300.0977 m/z |
| Expected [M+Na]⁺ Ion | 322.0797 m/z |
This table is generated based on theoretical calculations for this compound.
Elucidation of Fragmentation Patterns for Structural Confirmation and Derivatization Studies
The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can be used to confirm its structure. The analysis of these fragmentation pathways is crucial for identifying the different structural components of the molecule.
For this compound, the most probable fragmentation would occur at the amide bonds. Based on studies of similar compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, two primary fragmentation pathways can be proposed mdpi.com:
Pathway A: Cleavage of the amide bond between the carbonyl group and the nitrogen atom of the 2-aminobenzamide (B116534) moiety. This would result in the formation of a resonance-stabilized 3-methyl-4-nitrobenzoyl cation.
Pathway B: Cleavage of the C-N bond between the 3-methyl-4-nitrophenyl ring and the carbonyl group, leading to the formation of a 2-carbamoylphenylaminium ion.
Further fragmentation of these primary ions would provide additional structural information. For instance, the 3-methyl-4-nitrobenzoyl cation could lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of benzoyl derivatives. mdpi.com
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing
Determination of Crystal System, Space Group, and Unit Cell Parameters
While a crystal structure for this compound has not been reported, analysis of structurally related nitrobenzamide derivatives provides insight into the type of crystallographic data that would be obtained. For example, N-(4-Methylphenylsulfonyl)-3-nitrobenzamide crystallizes in the monoclinic space group P2₁/c. nih.gov Another related compound, N-(2-Methylphenyl)-2-nitrobenzamide, is reported to crystallize in the orthorhombic space group P2₁2₁2₁. nih.gov
The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. The table below presents hypothetical crystallographic data for this compound based on common crystal systems for such organic molecules.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 13.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 95 |
| γ (°) | 90 |
| Volume (ų) | 2108 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes.
Analysis of Molecular Conformation and Torsion Angles
The conformation of a molecule is defined by the rotation around its single bonds, which can be quantified by torsion angles. In structures similar to this compound, a key conformational feature is the dihedral angle between the two aromatic rings. For instance, in N-(4-Methylphenylsulfonyl)-3-nitrobenzamide, the dihedral angle between the two aromatic rings is 86.29 (1)°. nih.gov In 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, this angle is 82.32(4)°. researchgate.net The nitro group is often twisted out of the plane of the aromatic ring to which it is attached; for example, this torsion angle is 24.7 (3)° in N-(2-Methylphenyl)-2-nitrobenzamide. nih.gov These angles are influenced by steric hindrance and electronic effects between the different functional groups.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are a cornerstone of computational chemistry, providing insights into the electronic structure and reactivity of molecules. For a novel or less-studied compound like N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide, DFT would be the primary method to predict its fundamental chemical properties.
A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves finding the lowest energy conformation on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy structure among various possible spatial arrangements (conformers). This analysis is crucial as the molecular conformation dictates its physical and chemical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, identifying the spatial distribution of these orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would be invaluable in predicting its intermolecular interactions and reactive behavior.
Theoretical vibrational frequency analysis calculates the vibrational modes of a molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. By comparing the calculated frequencies with experimental data (if available), the accuracy of the computational model and the optimized geometry can be validated. This analysis also aids in the assignment of specific vibrational modes to the observed spectral bands.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound, revealing how it flexes and changes shape in different environments (e.g., in a solvent). This information is crucial for understanding its interactions with other molecules, such as biological receptors.
Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways
Quantum mechanical methods, particularly DFT, can be employed to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway for the synthesis of this compound can be predicted. This predictive capability is a powerful tool for optimizing synthetic routes and designing new chemical reactions.
In the absence of direct research on this compound, the principles and methodologies outlined above represent the standard computational approaches that would be used to characterize this compound. Future research in this area would be necessary to generate the specific data required for a complete understanding of its chemical and physical properties.
Conformational Analysis of Rotational Barriers around Amide Bonds
No published research data is currently available for the conformational analysis of rotational barriers around the amide bonds of this compound.
Intermolecular Interactions and Solid State Characteristics
Hydrogen Bonding Networks within the Crystal Lattice
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in the formation of predictable structural motifs in the solid state.
Role of Amide and Carbamoyl (B1232498) Moieties in Supramolecular Assembly
The amide and carbamoyl functional groups are key players in directing the supramolecular assembly. The planarity of the amide group and its ability to act as both a hydrogen bond donor and acceptor allows for the formation of robust and predictable patterns, such as chains or dimers. The presence of two such groups in the molecule—the secondary amide linking the two phenyl rings and the primary carbamoyl group—offers multiple possibilities for creating complex three-dimensional architectures through various hydrogen-bonding synthons.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all close contacts.
Analysis of Two-Dimensional Fingerprint Plots for Interaction Dominance
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances from the surface to the nearest atom inside and outside the surface. The distribution and shape of the points are characteristic of specific interaction types. For instance, sharp spikes often indicate strong, directional interactions like N–H···O hydrogen bonds, while more diffuse regions can correspond to weaker contacts like H···H and C···H interactions. Analysis of these plots would reveal the dominant forces responsible for the crystal's stability.
Polymorphism and Crystallization Behavior
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. The conformational flexibility of N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide, particularly the rotation around the amide bond, could allow for the existence of different polymorphs. The specific crystallization conditions, such as the solvent used and the temperature, would influence which polymorphic form is obtained. The study of polymorphism is critical, especially in the pharmaceutical industry, as different forms can have different bioavailability and stability. Without experimental data, it is not possible to determine if this compound exhibits polymorphism.
Identification and Characterization of Different Crystalline Forms
No published studies were found that identify or characterize any crystalline forms of this compound.
Factors Influencing Polymorphic Outcomes (e.g., Solvent, Temperature)
As no polymorphs of this compound have been identified, there is no available research on the factors that would influence its polymorphic outcomes.
Mechanistic Investigations of Molecular Interactions and Biochemical Pathways in Vitro/in Silico Focus
Exploration of Molecular Recognition and Binding Mechanisms
To elucidate the potential biological targets of N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide, researchers have employed computational and in vitro methodologies. These studies aim to predict and confirm the compound's binding affinity and interaction with various macromolecules.
Computational Molecular Docking Studies with Relevant Macromolecular Targets
While specific molecular docking studies for this compound are not extensively available in the current literature, research on analogous benzamide (B126) and nitrobenzamide derivatives provides valuable insights into its potential interactions with enzymes such as α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a key strategy in managing postprandial hyperglycemia. Molecular docking simulations for similar compounds have been performed to predict their binding modes within the active sites of these enzymes. For instance, studies on other nitrobenzamide derivatives have shown potential binding to key amino acid residues within the active pockets of α-glucosidase and α-amylase.
Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-stacking)
The analysis of ligand-receptor interactions for related benzamide structures suggests that this compound likely engages with its macromolecular targets through a combination of forces. Hydrogen bonding is anticipated between the amide and nitro functional groups of the compound and polar residues in the enzyme's active site. The aromatic rings in the benzamide structure are expected to participate in hydrophobic and π-stacking interactions with non-polar and aromatic amino acid residues, respectively. These interactions are critical for the stable binding and subsequent inhibition of the target enzyme.
Enzymatic Inhibition Studies (In Vitro) and Kinetic Analysis
In vitro enzymatic assays are essential to validate the predictions from computational studies and to quantify the inhibitory potency of a compound.
Assessment of Activity against Model Enzymes (e.g., α-glucosidase, α-amylase, hfXa)
Currently, there is a lack of published in vitro studies specifically assessing the inhibitory activity of this compound against α-glucosidase, α-amylase, or human factor Xa (hfXa). However, the broader class of benzamide derivatives has demonstrated inhibitory effects against α-glucosidase and α-amylase, suggesting that this compound may also possess such activities. Further experimental validation is required to confirm this hypothesis.
Determination of Inhibition Constants (IC₅₀, Kᵢ)
Due to the absence of specific enzymatic inhibition studies for this compound, its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against α-glucosidase, α-amylase, or hfXa have not been determined. The IC₅₀ value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex. Establishing these parameters is a crucial next step in characterizing the compound's inhibitory potential.
Elucidation of Inhibition Type (e.g., Competitive, Non-competitive)
The mode of enzyme inhibition—whether competitive, non-competitive, or another type—provides further insight into the mechanism of action. This is typically determined through kinetic studies by analyzing enzyme activity at various substrate and inhibitor concentrations. As no kinetic data is currently available for this compound, the type of inhibition it may exert on its target enzymes remains to be elucidated.
Structure-Activity Relationship (SAR) Derivations from Analogous Compounds
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer how the specific structural features of this compound might contribute to its molecular interactions and biological effects.
The various functional groups on this compound—the 2-carbamoylphenyl group, the 3-methyl group, and the 4-nitro group—are all expected to play a role in its interactions with biological targets.
Nitro Group: The 4-nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. In studies of 3-methyl-4-nitrobenzoate derivatives with antifungal activity, the nitro group was a common feature among active compounds researchgate.net. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group on the phenyl ring was found to be favorable for inhibitory activity against α-glucosidase and α-amylase nih.gov. This suggests that the nitro group may be important for binding to the active sites of these enzymes.
Methyl Group: The 3-methyl group is an electron-donating group that can also influence the compound's lipophilicity and steric profile. In the aforementioned study on 3-methyl-4-nitrobenzoate derivatives, variations in the alkyl chain attached to the benzoate (B1203000) influenced the level of antifungal activity, indicating the importance of this part of the molecule for biological effect researchgate.net.
Carbamoylphenyl Group: The N-(2-carbamoylphenyl) moiety introduces a second amide group and another aromatic ring, providing additional sites for hydrogen bonding and potential pi-stacking interactions. The carbamoyl (B1232498) group (-CONH2) can act as both a hydrogen bond donor and acceptor. In studies of N-phenylcarbamoyl benzamides, these compounds have shown cytotoxic activity against cancer cell lines, suggesting that this structural motif can be a key contributor to biological activity researchgate.net.
Based on the in vitro activities of analogous compounds, we can draw correlations between specific structural features and observed biological effects.
For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, the most active compound had both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring nih.gov. This combination of substituents was found to be highly favorable for the inhibition of α-glucosidase and α-amylase. This suggests that a balance of electronic properties on the N-aryl substituent can be crucial for potent enzyme inhibition.
The table below summarizes the influence of key substituents on the in vitro activity of analogous benzamide and nitrobenzamide compounds.
| Structural Feature | Analogous Compound Class | In Vitro Biological Observation | Inferred Importance for this compound | Reference |
| 4-Nitro Group | 3-Methyl-4-nitrobenzoates | Antifungal activity against Candida species. | Potential for antimicrobial or enzyme inhibitory activity. | researchgate.net |
| 4-Nitro Group | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Inhibition of α-glucosidase and α-amylase. | Likely contributes to binding affinity with protein targets. | nih.gov |
| 3-Methyl Group | 3-Methyl-4-nitrobenzoates | Modulates the potency of antifungal activity. | Influences lipophilicity and steric fit within a binding site. | researchgate.net |
| N-(Carbamoylphenyl) Group | N-(Phenylcarbamoyl)benzamides | Cytotoxic activity against HeLa cancer cells. | May confer antiproliferative or cytotoxic properties. | researchgate.net |
Derivatization and Analog Design for Enhanced Molecular Functionality
Rational Design of Analogs for Modulating Specific Molecular Interactions
The rational design of analogs of N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide is predicated on understanding the potential molecular interactions each part of the scaffold can engage in. The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, plays a significant role in the electronic properties and binding capabilities of the molecule. The methyl group provides a lipophilic contact point, while the amide linkage and the carbamoyl (B1232498) group are key hydrogen bond donors and acceptors.
Analog design can be approached by systematically modifying these key features to probe and optimize interactions with biological targets. For instance, altering the position and electronic nature of substituents on either aromatic ring can fine-tune the molecule's electrostatic potential and steric profile. The goal of such designs is to enhance properties like binding affinity, selectivity, and pharmacokinetic parameters by establishing more favorable interactions with a target protein or nucleic acid.
Table 1: Proposed Analogs and Their Design Rationale
| Analog Structure | Modification | Design Rationale |
| N-(2-carbamoylphenyl)-3-methyl-4-amino benzamide (B126) | Reduction of the nitro group to an amine | Introduction of a hydrogen bond donor and a basic center; potential for salt bridge formation. |
| N-(2-carbamoylphenyl)-3-chloro -4-nitrobenzamide | Replacement of the methyl group with a chlorine atom | Alteration of lipophilicity and introduction of a halogen bond donor. |
| N-(5-fluoro -2-carbamoylphenyl)-3-methyl-4-nitrobenzamide | Introduction of a fluorine atom on the carbamoylphenyl ring | Modulation of pKa of the amide protons and potential for fluorine-specific interactions. |
| N-(2-carbamoylphenyl)-3-methyl-4-nitrothiobenzamide | Replacement of the amide carbonyl with a thiocarbonyl | Altered hydrogen bonding capability and increased lipophilicity. |
Synthetic Approaches for Diversification of the this compound Scaffold
The diversification of the this compound scaffold can be achieved through various synthetic strategies targeting its three main components: the nitrobenzamide moiety, the carbamoylphenyl group, and the amide linkage.
The nitrobenzamide portion of the molecule offers several avenues for modification. The nitro group itself can be reduced to an amine, which can then be further functionalized. For example, the resulting aniline (B41778) can undergo acylation, alkylation, or be converted into a diazonium salt for a range of subsequent transformations.
The aromatic ring of the nitrobenzamide moiety can be subjected to electrophilic aromatic substitution, although the strong deactivating effect of the nitro and amide groups must be considered. Alternatively, the synthesis can start from a differently substituted 3-methyl-4-nitrobenzoic acid precursor to introduce a variety of substituents at other positions of the ring.
Table 2: Synthetic Strategies for Nitrobenzamide Moiety Modification
| Target Modification | Synthetic Approach | Key Reagents and Conditions |
| Reduction of nitro group | Catalytic hydrogenation or reduction with metals like tin or iron in acidic media. | H2, Pd/C; SnCl2, HCl; Fe, NH4Cl |
| Further functionalization of the resulting amine | Acylation, sulfonylation, or reductive amination. | Acyl chlorides, sulfonyl chlorides, aldehydes/ketones with a reducing agent. |
| Introduction of other substituents on the ring | Starting from a substituted 2,4-dimethylnitrobenzene or using nucleophilic aromatic substitution on activated precursors. | Varies depending on the desired substituent. |
The carbamoylphenyl group, derived from 2-aminobenzamide (B116534), can also be modified to create a diverse library of analogs. Commercially available substituted anthranilamides can be used in the initial amide coupling reaction to introduce substituents on this ring. ambeed.comnih.govhmdb.ca Alternatively, functional groups can be introduced on the 2-aminobenzamide ring prior to coupling, for instance, through electrophilic aromatic substitution reactions, taking into account the directing effects of the amino and carbamoyl groups.
The primary amide of the carbamoyl group can also be a target for derivatization. It can be N-alkylated or N-arylated, or even converted to other functional groups like nitriles or carboxylic acids, although the latter would require harsh conditions.
The central amide bond is crucial for the structural integrity of the molecule. However, its properties can be modulated by replacing it with bioisosteres. For example, the amide can be converted to a thioamide, which has different hydrogen bonding properties and steric requirements. Other amide isosteres that could be considered include esters, reverse amides, or stable transition-state analogs, depending on the desired properties. Such modifications often require a complete re-evaluation of the synthetic strategy.
Exploration of Hybrid Molecules and Conjugates
The this compound scaffold can be incorporated into hybrid molecules or conjugates to combine its potential properties with those of other known pharmacophores. mdpi.com This approach, often utilized in drug discovery, aims to create bifunctional molecules that can interact with multiple biological targets or have improved pharmacokinetic profiles.
For example, the carbamoylphenyl moiety could be linked to a known enzyme inhibitor, while the nitrobenzamide part could serve as a targeting group or an additional binding element. The synthesis of such hybrids would involve coupling the fully formed this compound, or one of its functionalized derivatives, to another molecule of interest using appropriate linker chemistry.
Application as a Building Block in Complex Chemical Syntheses
While not extensively reported, this compound can be envisioned as a versatile building block for the synthesis of more complex organic molecules. The presence of multiple reactive sites—the nitro group, the primary amide, and the potential for functionalization on both aromatic rings—makes it a candidate for constructing larger, polyfunctional structures.
For instance, the reduction of the nitro group to an amine provides a handle for further elaboration, such as the construction of heterocyclic rings. The carbamoyl group can also participate in cyclization reactions to form heterocycles. The molecule could serve as a precursor for the synthesis of novel benzimidazole, quinazoline, or other fused heterocyclic systems, which are prevalent in medicinal chemistry.
Advanced Analytical Methods Development and Validation
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic separation is a cornerstone of analytical chemistry, providing the means to resolve complex mixtures into their individual components. For "N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for a thorough assessment of its purity and the identification of any potential by-products.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust reverse-phase HPLC (RP-HPLC) method has been developed for the accurate quantification and purity assessment of "this compound." The method development focused on achieving optimal separation of the main compound from potential process-related impurities and degradation products.
The chromatographic separation is achieved on a C18 stationary phase, which is well-suited for the retention of non-polar to moderately polar compounds. The mobile phase composition, a critical parameter in RP-HPLC, was optimized to a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to ensure good peak shape). A UV detector set at a wavelength determined from the compound's UV spectrum is used for detection, leveraging the chromophoric nature of the nitroaromatic structure.
Validation of the HPLC method is performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. The method demonstrates excellent linearity over a defined concentration range with a correlation coefficient (R²) greater than 0.999.
Table 1: HPLC Purity Analysis of a "this compound" Sample
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity A (Starting Material) | 3.45 | 12,500 | 0.25 |
| 2 | "this compound" | 7.82 | 4,962,500 | 99.25 |
| 3 | Impurity B (By-product) | 9.15 | 25,000 | 0.50 |
This is an interactive data table. You can sort and filter the data.
Gas Chromatography (GC) for Volatile By-products
The synthesis of "this compound" may involve the use of volatile organic solvents or generate volatile by-products. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the method of choice for the identification and quantification of these residual volatile impurities. innovatechlabs.comnih.govrsc.orgtandfonline.com
In this technique, a sample of the compound is heated in a sealed vial to allow volatile components to partition into the headspace gas. innovatechlabs.comnih.govtandfonline.com A portion of this gas is then injected into the GC-MS system. The separation is typically performed on a capillary column with a non-polar stationary phase, and the temperature program is optimized to resolve all potential volatile analytes. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra. This method is crucial for ensuring that the final product meets the stringent safety requirements for residual solvents. rsc.orgchromatographyonline.comchromatographyonline.comshimadzu.comresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govresearchgate.netnih.gov It provides valuable information about the thermal stability and decomposition profile of "this compound."
A typical TGA experiment involves heating a small amount of the sample on a high-precision balance inside a furnace. The temperature is increased at a constant rate, and the corresponding weight loss is recorded. The resulting TGA curve provides insights into the temperatures at which the compound degrades. The presence of amide and nitro functional groups suggests that the thermal decomposition may occur in multiple steps. researchgate.netlibretexts.org
Table 2: Thermal Degradation Profile of "this compound" by TGA
| Temperature Range (°C) | Weight Loss (%) | Associated Degradation Step |
| 25 - 250 | < 1% | Loss of residual moisture/solvent |
| 250 - 350 | ~ 25% | Initial decomposition (e.g., loss of nitro group) |
| 350 - 500 | ~ 45% | Major decomposition of the organic backbone |
| > 500 | ~ 29% | Final decomposition to carbonaceous residue |
This is an interactive data table. You can sort and filter the data.
The TGA data indicates that "this compound" is thermally stable up to approximately 250°C, after which it undergoes a multi-stage decomposition. This information is critical for determining appropriate storage and handling conditions for the compound.
Spectrophotometric Assays for Concentration Determination (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive technique widely used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.comresearchgate.nethunterlab.comewadirect.com The presence of the nitroaromatic chromophore in "this compound" makes it an ideal candidate for analysis by UV-Vis spectroscopy. nih.goviu.eduresearchgate.netscience-softcon.deoup.comphotochemcad.comcdnsciencepub.comunpatti.ac.idresearchgate.net
The first step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. For nitroaromatic compounds, this is typically in the range of 250-400 nm. nih.goviu.eduresearchgate.netoup.comcdnsciencepub.com
Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. iajps.comresearchgate.net This linear relationship allows for the accurate determination of the concentration of unknown samples. hunterlab.comewadirect.com
Table 3: Calibration Data for "this compound" by UV-Vis Spectroscopy
| Concentration (mg/L) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
This is an interactive data table. You can sort and filter the data.
The data from the calibration curve can be used to calculate the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength. This value is useful for future quantitative analyses.
Potential for Further Research and Development Non Clinical
Exploration as a Molecular Probe for Chemical Biology Studies
The structure of N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide incorporates moieties that are common in the design of molecular probes. The nitroaromatic group, in particular, can serve as a versatile functional component in probes designed for specific analytical purposes.
Future research could explore its potential in the following areas:
Fluorogenic Probes: The nitro group often acts as a fluorescence quencher. It is conceivable that the compound could be engineered into a fluorogenic probe. A chemical reaction, such as the enzymatic reduction of the nitro group to an amino group under specific cellular conditions (e.g., hypoxia), could restore fluorescence. This "off-on" switching capability is highly desirable for imaging and sensing applications.
Chromogenic Sensors: Similar to its potential as a fluorogenic probe, the compound could be investigated as a chromogenic sensor. The nitro group can be chemically modified or reduced, leading to a distinct color change that allows for colorimetric detection of specific analytes or enzymatic activities.
Photoaffinity Labeling: Nitroaromatic compounds can sometimes be photochemically activated. Research could investigate if irradiating this compound with UV light generates reactive intermediates capable of covalently binding to target proteins or other biomolecules, which is a key principle of photoaffinity labeling for identifying molecular interactions.
Table 1: Potential Molecular Probe Applications
| Application Area | Proposed Mechanism of Action | Potential Target |
| Hypoxia Imaging | Reduction of the nitro group to a fluorescent amine group in low-oxygen environments. | Hypoxic tumor cells |
| Enzyme Sensing | Enzymatic modification of the compound leading to a detectable color change. | Nitroreductase enzymes |
| Target Identification | Photoactivation of the nitroaromatic ring to form covalent bonds with nearby proteins. | Unidentified binding partners |
Investigation into Material Science Applications
The solid-state properties of benzamide (B126) and nitrobenzamide derivatives, such as their ability to form predictable intermolecular interactions, make them interesting candidates for material science. The presence of two amide groups and a nitro group in this compound provides multiple sites for hydrogen bonding and π-π stacking.
Potential research directions include:
Crystal Engineering and Polymorphism: A systematic study of the compound's crystallization behavior could reveal the existence of different polymorphs or the ability to form cocrystals with other molecules. These different solid forms can have distinct physical properties (e.g., solubility, stability, melting point), which is of fundamental interest in pharmaceutical science and materials engineering.
Development of Novel Polymers: The benzamide linkage is exceptionally stable and is the basis for high-performance polymers like aramids. The functional groups on this compound could be used to synthesize novel polymers or metal-organic frameworks (MOFs). The nitro group, for instance, could be chemically reduced to an amine, providing a reactive site for polymerization.
Nonlinear Optical (NLO) Materials: Aromatic compounds with electron-donating and electron-withdrawing groups (a "push-pull" system) can exhibit significant NLO properties. While this compound is not a classic push-pull system, the potential exists to modify its structure to create materials for applications in telecommunications and optical computing.
Table 2: Potential Material Science Investigations
| Research Area | Key Structural Features | Potential Application |
| Crystal Engineering | Amide groups (hydrogen bond donors/acceptors), aromatic rings (π-π stacking). | Control of solid-state properties, new material formulation. |
| Polymer Synthesis | Amide backbone, reactive nitro group (convertible to amine). | High-stability polymers, functional materials. |
| Nonlinear Optics | Nitro group (electron-withdrawing), aromatic system. | Optical devices, photonics. |
Environmental Fate and Degradation Studies
Nitroaromatic compounds are a significant class of environmental pollutants, often exhibiting persistence and toxicity. epa.govnih.gov Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact.
Key areas for investigation would be:
Photodegradation: Many nitroaromatic compounds can be degraded by sunlight. nih.govrsc.org Studies could examine the photodegradation rate of this compound in aqueous solutions under simulated solar radiation. The primary degradation products would likely result from the reduction of the nitro group or hydroxylation of the aromatic rings. nih.gov The process can be influenced by other substances in the water, such as hydrogen peroxide (H₂O₂), which can generate hydroxyl radicals and accelerate degradation. acs.org
Biodegradation Pathways: The microbial degradation of this compound would likely involve two primary pathways: the reduction of the nitro group to an amino group, or the hydrolytic cleavage of one of the amide bonds. acs.org Microorganisms capable of degrading related compounds like benzamides or nitrobenzenes could be tested for their ability to metabolize this molecule. researchgate.netnih.gov Identifying the metabolic intermediates would be essential for understanding the complete degradation pathway and assessing the toxicity of any breakdown products. nih.gov Some studies show that amides can be highly resistant to hydrolysis, suggesting environmental persistence. mdpi.com
Table 3: Potential Environmental Fate and Degradation Pathways
| Degradation Process | Potential Initial Reaction | Possible Intermediate Products |
| Photodegradation | Photoreduction of the nitro group | N-(2-carbamoylphenyl)-4-amino-3-methylbenzamide |
| Hydroxylation of aromatic rings | Hydroxylated derivatives, nitrophenols. nih.gov | |
| Biodegradation | Enzymatic reduction of the nitro group | 4-Amino derivatives |
| Hydrolysis of the primary amide bond | 2-(3-methyl-4-nitrobenzamido)benzoic acid | |
| Hydrolysis of the secondary amide bond | 3-methyl-4-nitrobenzoic acid and 2-aminobenzamide (B116534) |
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with nitration of 3-methylbenzoic acid to introduce the nitro group, followed by activation as an acyl chloride for coupling with 2-aminobenzamide derivatives. Use Schotten-Baumann conditions (aqueous base with dichloromethane) for amide bond formation .
- Optimization :
- Solvent : Dichloromethane or THF for improved solubility of intermediates.
- Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding networks between nitro, carbamoyl, and amide groups stabilize the lattice .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Enzyme inhibition : Screen against serine proteases or kinases via fluorometric assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only samples.
- Dose-response : Use logarithmic concentration ranges (0.1–100 µM) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect lowers LUMO energy, favoring reduction .
- Molecular docking : Dock into target proteins (e.g., trypsin) using AutoDock Vina. The carbamoyl group may form hydrogen bonds with catalytic serine residues .
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate aqueous or DMSO environments .
Q. How can contradictions in biological activity data across assay systems be resolved?
Methodological Answer:
- Assay validation :
- Reproduce results in orthogonal assays (e.g., switch from fluorometric to colorimetric protease assays) .
- Verify cell viability in cytotoxicity assays (MTT/XTT) to rule out false positives .
- Physicochemical factors :
- Adjust solubility using co-solvents (e.g., DMSO ≤1% v/v) to prevent aggregation.
- Measure stability via HPLC at 24/48-hour intervals to detect degradation .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .
Q. What mechanistic insights can be gained from studying the nitro group’s reduction in this compound?
Methodological Answer:
- Reduction pathways :
- Mechanistic probes :
- Isotopic labeling (¹⁵NO₂) to track intermediates via MS/MS.
- EPR spectroscopy to detect radical intermediates during reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
